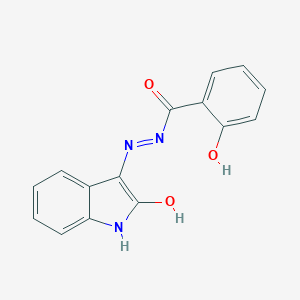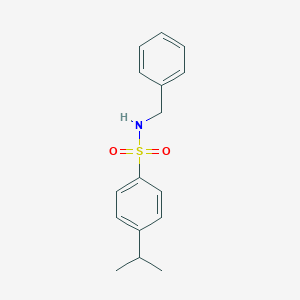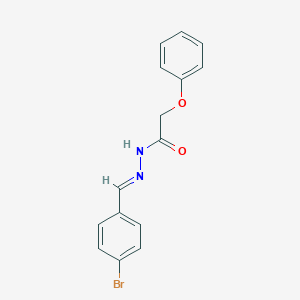![molecular formula C12H17NO5S B352219 4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine CAS No. 313267-53-7](/img/structure/B352219.png)
4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine
Descripción general
Descripción
“4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine” is a chemical compound with the molecular formula C12H17NO5S . It has a molecular weight of 287.33 .
Molecular Structure Analysis
The molecular structure of “4-[(3,4-Dimethoxyphenyl)sulfonyl]morpholine” consists of a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a sulfonyl group (SO2), which is connected to a phenyl ring with two methoxy groups (OCH3) at the 3rd and 4th positions .Aplicaciones Científicas De Investigación
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a class of sulfonamides with a morpholine group, has been studied for its antimicrobial and modulating activity. This compound demonstrated significant effects when combined with amikacin against Pseudomonas aeruginosa, suggesting its potential in treating multi-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).
Crystal Structure Analysis
The crystal structure of dimethomorph, a morpholine fungicide, was analyzed to understand its molecular conformation. Such studies are crucial for the development of fungicides and understanding their interaction with biological targets (Kang et al., 2015).
Caspase-3 Inhibition
A series of compounds, including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, were synthesized and identified as potent inhibitors of caspase-3. This is significant for developing therapies targeting apoptosis-related diseases (Kravchenko et al., 2005).
Alkylation Reactions in Organic Chemistry
Alkylation reactions of compounds such as 2,4-dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes, involving morpholine groups, were studied. This research contributes to the broader understanding of organic synthesis and the creation of novel compounds (Rayes et al., 2010).
Synthesis and Antimicrobial Activity of Sulfonamides and Carbamates
The synthesis and antimicrobial efficacy of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, were explored. These compounds showed promising antimicrobial activity, particularly against fungi, highlighting their potential in antimicrobial therapy (Janakiramudu et al., 2017).
Electrochemical Applications
Research on amine derivatives, including 4-(2-aminoethyl)-morpholine oleate, has been conducted to understand their effects on electrode reactions of iron in sulfuric acid solutions. This is relevant in the field of electrochemistry and corrosion science (Szauer & Klenowicz, 1975).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-16-11-4-3-10(9-12(11)17-2)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNFALSRKZKHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)



![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)
![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)

